Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate
Description
Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate is a nitro-substituted pyridine derivative featuring a tert-butyl ester group and an aminoacetate backbone. The tert-butyl ester moiety enhances steric protection and lipophilicity, while the 3-nitropyridin-4-yl group introduces electron-withdrawing properties, influencing reactivity in nucleophilic substitution or reduction reactions .
Properties
IUPAC Name |
tert-butyl 2-[(3-nitropyridin-4-yl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)7-13-8-4-5-12-6-9(8)14(16)17/h4-6H,7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEERSIVLTLCWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1=C(C=NC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 3-position, forming 3-nitropyridine.
Amination: The 3-nitropyridine is then subjected to amination, where an amino group is introduced at the 4-position, resulting in 3-nitropyridin-4-amine.
Esterification: The final step involves the esterification of 3-nitropyridin-4-amine with tert-butyl bromoacetate under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitropyridine moiety can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2-((3-aminopyridin-4-yl)amino)acetic acid.
Substitution: Various substituted pyridine derivatives.
Hydrolysis: 2-((3-nitropyridin-4-yl)amino)acetic acid.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have highlighted the role of compounds similar to tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate as STING (Stimulator of Interferon Genes) agonists. These compounds have demonstrated promising preclinical efficacy as anti-tumor agents. The optimization of such compounds can lead to improved tumor accessibility and systemic administration, enhancing their therapeutic potential against various cancers .
Neuroprotective Properties
Compounds derived from similar structures have been investigated for their neuroprotective effects. For instance, polyfunctionalized nitrones, which share structural similarities, exhibit potent antioxidant capacities and can inhibit lipid peroxidation and monoamine oxidases. This suggests that this compound may also possess neuroprotective properties worth exploring .
Biological Research Applications
Fluorescent Probes
The synthesis of derivatives like this compound can lead to the development of novel fluorescent probes for biological imaging. These probes can label live cells under no-wash conditions, facilitating real-time imaging and tracking of cellular processes . The ability to modify the compound's structure allows for the incorporation of various functional groups that enhance its imaging capabilities.
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
Research into materials with similar chemical structures has shown their potential in the fabrication of organic light-emitting diodes (OLEDs). Compounds like this compound can be integrated into OLED systems to improve their efficiency and color purity. The unique electronic properties imparted by the nitropyridine moiety can enhance the performance of these devices .
Comparative Data Table
Case Studies
-
STING Agonist Development
A study focused on optimizing STING agonists demonstrated that modifications similar to those found in this compound could significantly enhance anti-tumor efficacy while improving pharmacokinetic profiles . This case illustrates the compound's potential as a scaffold for developing new cancer therapies. -
Neuroprotective Activity Exploration
Another investigation into polyfunctionalized nitrones revealed that compounds with similar structures exhibited strong antioxidant properties and neuroprotective effects against oxidative stress-induced damage. This suggests that further research on this compound could uncover valuable neuroprotective applications .
Mechanism of Action
The mechanism of action of tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to analogs with variations in the ester group, aromatic substituents, or amine functionalities. Key differences are summarized below:
Key Findings from Research
Electronic Effects: The 3-nitro group in the main compound increases electrophilicity compared to 4-aminophenyl analogs (e.g., tert-butyl 2-(4-aminophenyl)acetate), making it more reactive in aromatic substitution or reduction reactions .
Functional Group Utility: Alkyne-containing analogs (e.g., tert-butyl 2-[(pent-4-yn-1-yl)amino]acetate) enable click chemistry applications, a feature absent in the main compound . Boc-protected amines (e.g., TERT-BUTOXYCARBONYLAMINO-(4-NITRO-PHENYL)-ACETIC ACID) are preferred in peptide synthesis, whereas the main compound’s nitro group may serve as a precursor for generating free amines via reduction .
Biological Activity
The biological activity of tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate likely stems from its structural features:
- Nitro Group : The presence of a nitro group on the pyridine ring contributes significantly to its biological properties. Nitro groups can undergo bioreduction in cellular environments, forming reactive intermediates that may interact with various cellular components.
- Amino Linkage : The secondary amine connecting the pyridine ring to the acetate moiety could participate in hydrogen bonding, potentially influencing the compound's interaction with biological targets.
- Tert-butyl Ester : This group may enhance the compound's lipophilicity, potentially affecting its ability to cross cell membranes and its overall bioavailability.
Potential Biological Activities
Based on structurally similar compounds, this compound may exhibit the following biological activities:
- Enzyme Inhibition : The compound might act as an inhibitor of certain enzymes, particularly those involved in cellular signaling pathways.
- Receptor Interactions : It may interact with specific cellular receptors, potentially modulating their activity.
- Antimicrobial Properties : The nitro group could contribute to potential antimicrobial activity, as seen in other nitro-containing compounds.
- Anticancer Potential : Some structurally similar compounds have shown promise in cancer research, suggesting this compound might have anticancer properties.
Research Findings
While specific studies on this compound are not available, research on related compounds provides insights into its potential biological activity:
- PI3K Inhibition : Structurally similar pyrrolopyridine compounds have shown potent inhibition of PI3K enzymes, which are involved in cell signaling and are often dysregulated in cancer .
- Aurora Kinase Inhibition : Imidazo[4,5-b]pyridine compounds, which share some structural similarities, have demonstrated inhibition of Aurora kinases, enzymes crucial in cell division .
- FLT3 Inhibition : Compounds with similar pyridine-based structures have shown inhibition of FLT3, a receptor tyrosine kinase important in hematopoiesis and often mutated in acute myeloid leukemia .
Case Study: Related Compound in MASH Model
A study on a structurally related compound, SHO1122147, demonstrated efficacy in a mouse model of Metabolic Associated Steatohepatitis (MASH) .
| Parameter | Control | SHO1122147 (200 mg/kg) |
|---|---|---|
| Body Weight | Baseline | Decreased |
| Liver Triglycerides | Baseline | Decreased |
While this study does not directly involve this compound, it suggests that compounds with similar structural elements may have metabolic effects.
Potential Applications
Based on the inferred biological activities, this compound could have potential applications in:
- Drug Development : As a lead compound for developing new therapeutic agents, particularly in areas such as cancer treatment or metabolic disorders.
- Chemical Biology : As a tool compound for studying specific cellular pathways or protein interactions .
- Antimicrobial Research : Investigating its potential antimicrobial properties, especially given the presence of the nitro group.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing tert-butyl 2-((3-nitropyridin-4-yl)amino)acetate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl glycinate derivatives (e.g., tert-butyl 2-aminoacetate ) may react with 3-nitropyridin-4-yl electrophiles (e.g., halides or activated intermediates). Key parameters include:
- Base selection : Use of mild bases (e.g., K₂CO₃) to avoid ester hydrolysis.
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance nucleophilicity.
- Temperature control : Reactions typically proceed at 50–80°C to balance reactivity and side reactions.
- Yield challenges : Competing side reactions (e.g., nitro group reduction or ester cleavage) require careful monitoring via TLC or LC-MS .
Q. How can researchers characterize this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : The tert-butyl group shows a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C). The 3-nitropyridin-4-yl ring exhibits distinct aromatic signals split by nitro and amino substituents (e.g., downfield shifts for NH protons at ~8–9 ppm).
- IR spectroscopy : Confirm the nitro group (asymmetric stretch at ~1520 cm⁻¹) and ester carbonyl (C=O at ~1720 cm⁻¹).
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (C₁₁H₁₅N₃O₄, ~277.26 g/mol). Cross-validate with high-resolution MS .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the functionalization of the 3-nitropyridin-4-yl moiety?
- Methodological Answer :
- Directing groups : The nitro group at position 3 directs electrophilic substitution to position 2 or 5. Use steric or electronic modifiers (e.g., Boc protection of the amino group) to control regioselectivity.
- Computational modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals.
- Case study : In related compounds (e.g., tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate ), nitro positioning alters reactivity toward nucleophiles. Similar principles apply here .
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Dynamic effects : Rotameric equilibria in the tert-butyl ester or hindered rotation of the pyridinylamino group may cause peak splitting. Variable-temperature NMR (e.g., 25°C to −40°C) can identify conformational freezing.
- X-ray crystallography : Single-crystal analysis (using programs like SHELXL ) provides definitive structural confirmation. For example, a 2021 study on tert-butyl 4-(2-cyanoacetyl)-6-fluoropyridin-3-ylcarbamate used crystallography to resolve tautomeric ambiguities .
Q. What are the implications of the nitro group’s position (3-nitro vs. 5-nitro) on the compound’s reactivity and stability?
- Methodological Answer :
- Reduction studies : The 3-nitro group is less sterically hindered than 5-nitro analogs, facilitating reduction to amines (e.g., using H₂/Pd-C). Compare kinetics via UV-Vis monitoring.
- Stability under acidic/basic conditions : The 3-nitro group may destabilize the pyridine ring under strong acids, leading to decomposition. Use pH-controlled experiments to map stability ranges .
Experimental Design & Data Analysis
Q. How to design experiments for studying the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Molecular docking : Screen against kinase ATP-binding pockets (e.g., using AutoDock Vina). The nitro and amino groups may form hydrogen bonds with catalytic residues.
- Enzyme assays : Test inhibition of model kinases (e.g., EGFR or CDK2) at varying concentrations. Use fluorescence-based ADP-Glo™ assays for high-throughput screening.
- SAR analysis : Synthesize derivatives (e.g., nitro→amine reduced analogs) to correlate structural changes with activity .
Q. What analytical methods quantify trace impurities in synthesized batches of the compound?
- Methodological Answer :
- HPLC-DAD/ELSD : Use C18 columns with gradient elution (ACN/H₂O + 0.1% TFA) to separate impurities (e.g., unreacted tert-butyl glycinate or nitrobyproducts).
- NMR spiking : Add authentic samples of suspected impurities to confirm peaks.
- LC-MS/MS : Quantify low-abundance contaminants (e.g., de-esterified products) via MRM transitions .
Safety & Handling
Q. What safety protocols are recommended given limited toxicity data for this compound?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Handle in a fume hood due to potential nitro group-derived toxic vapors.
- Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Advanced Applications
Q. How can this compound serve as a precursor for photoaffinity labeling probes?
- Methodological Answer :
- Nitro→azide conversion : Reduce the nitro group to an amine, then convert to an azide via diazotization. Introduce a photoactivatable group (e.g., benzophenone) for crosslinking studies.
- Case study : A 2023 study on tert-butyl 2-(3-nitropyridin-4-yl)acetate derivatives demonstrated utility in mapping protein-ligand interactions via UV-induced crosslinking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
